Product packaging for Macdougallin(Cat. No.:)

Macdougallin

Cat. No.: B1260210
M. Wt: 416.7 g/mol
InChI Key: UABOMWGETQHETN-SWSFJFIFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview: [Provide a brief introduction to Macdougallin, including its chemical nature, source, and general research significance.] Key Research Applications: this compound is for Research Use Only and is a valuable tool for scientific investigation. Its primary research applications include: [Detail the compound's main applications, e.g., in studying specific biological pathways, as a standard in analytical chemistry, or in drug discovery efforts.] Mechanism of Action: [Explain the compound's known or hypothesized biological or chemical mechanism of action at a molecular level. This is a critical section for researchers.] Research Value: This compound offers specific value in [mention the field, e.g., biochemistry, pharmacology, natural product research] by enabling studies on [describe what unique questions the compound helps to answer]. Its high purity and stability make it a reliable reagent for sensitive experimental procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O2 B1260210 Macdougallin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H48O2

Molecular Weight

416.7 g/mol

IUPAC Name

(3S,5S,6S,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C28H48O2/c1-18(2)8-7-9-19(3)21-11-14-28(6)23-17-25(30)24-16-20(29)10-13-26(24,4)22(23)12-15-27(21,28)5/h18-21,24-25,29-30H,7-17H2,1-6H3/t19-,20+,21-,24-,25+,26-,27-,28+/m1/s1

InChI Key

UABOMWGETQHETN-SWSFJFIFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C)C

Synonyms

macdougallin

Origin of Product

United States

Natural Occurrence, Isolation, and Biogenetic Pathways

Macdougallin, a distinctive 14α-methylcholesterol, has been identified in several species of columnar cacti. mdpi.com Its presence is not ubiquitous, but rather concentrated in specific genera, highlighting the unique chemical diversity within the Cactaceae family.

Distribution and Source Organisms within Cactaceae

The primary sources of this compound are found within a select group of columnar cacti, primarily in Mexico and the southwestern United States.

Commonly known as "garambullo," Myrtillocactus geometrizans is a significant source of this compound. researchgate.netosti.govresearchgate.netsci-hub.senih.gov The compound has been successfully isolated from both the roots and aerial parts of this cactus. researchgate.net Studies have confirmed the presence of this compound alongside other sterols like peniocerol (B1253727) and the triterpene chichipegenin (B1259463) in this species. researchgate.netresearchgate.netnih.govresearchgate.net The co-occurrence of these compounds suggests a related biosynthetic origin. researchgate.netresearchgate.net

Peniocereus macdougallii, or MacDougall's Peniocereus, is the cactus from which this compound was first isolated and for which it is named. researchgate.netcactusnames.orgbotanicohub.com The nonsaponifiable fraction of the ethanolic extract of this rare cactus, found in desert regions of southwestern Arizona and northwestern Sonora, Mexico, yields this compound. researchgate.netbotanicohub.com It is found in the roots of the plant along with peniocerol, lophenol (B1675073), and campesterol. mdpi.com

The organ pipe cactus, Stenocereus thurberi, is another confirmed source of this compound. researchgate.netwikipedia.orgllifle.com The sterol diol fraction from the lipids of this cactus contains this compound, in addition to peniocerol, cyclostenol, stenocereol, and thurberol. researchgate.net This cactus is native to Mexico and the United States, particularly in the Sonoran Desert. wikipedia.org

While the aforementioned species are well-documented sources, research into the chemical composition of other columnar cacti is ongoing. The Cactaceae family is a rich source of diverse sterols and triterpenes, many with unique structural features. mdpi.com For instance, studies on Peniocereus fosterianus have also led to the isolation of peniocerol, a sterol closely related to this compound. mdpi.com However, attempts to find similar 14α-methylcholesterols in other species like Peniocereus greggii have been unsuccessful, indicating a specific distribution of these compounds. mdpi.com The unique oxidation patterns observed in sterols from Cactaceae, such as the 6α-hydroxyl group found in this compound, are of significant interest to researchers. mdpi.com

Stenocereus thurberi

Biosynthetic Origin and Mechanistic Elucidation

The biosynthesis of this compound is intrinsically linked to the broader pathways of sterol metabolism in plants. Its unique structure provides valuable insights into these complex biochemical processes.

This compound as a Biosynthetic Intermediate in Sterol Metabolism

This compound is considered a crucial link in sterol biogenesis. cactusexplorers.org.ukacs.org Sterols are essential molecules for all eukaryotes, serving as structural components of cell membranes and precursors for hormones. semanticscholar.orgnih.govmdpi.com The biosynthesis of sterols involves a series of enzymatic conversions starting from precursors like lanosterol (B1674476) or cycloartenol (B190886). semanticscholar.org

This compound is classified as a 14α-methyl sterol. researchgate.net The presence of the methyl group at the C-14 position is a key feature, as the removal of this group is a critical step in the biosynthesis of most other sterols. arizona.edu The existence of this compound suggests an interruption or a specific branch in the typical sterol biosynthetic pathway in these cacti. mdpi.com It is thought to be a biosynthetic intermediate, a molecule that is formed during a multi-step reaction pathway. semanticscholar.org

The structure of this compound, specifically 14α-methyl-Δ⁸-cholestene-3β,6α-diol, points to its role as a novel link in sterol biogenesis. acs.org Its isolation as the first naturally occurring 14α-methyl sterol was a significant discovery. researchgate.net This finding helps to elucidate the steps involved in the demethylation process at C-14, a fundamental reaction in the evolution of sterol structures. arizona.edu

Proposed Link to Lanosterol-Cholesterol Conversion Pathways

The discovery of this compound provided a critical insight into the biochemical steps that connect lanosterol to cholesterol and other related sterols. djerassi.com In eukaryotes, the conversion of lanosterol to cholesterol is a fundamental metabolic process involving multiple enzymatic steps, most notably the removal of three methyl groups from the lanosterol scaffold. numberanalytics.com

The biosynthesis is understood to proceed via two major, intersecting routes: the Bloch pathway and the Kandutsch-Russell pathway. elifesciences.org A key difference between these pathways is the stage at which the double bond at C24 in the side chain is reduced. elifesciences.org However, a common and critical phase in both pathways is the demethylation of the sterol nucleus. It is widely accepted that the first methyl group to be removed is at the C-14α position. djerassi.comnumberanalytics.com

This compound's structure, formally identified as 14α-methyl-Δ8-cholestene-3β,6α-diol, captures the sterol intermediate precisely after the initial cyclization to lanosterol but before the crucial C-14α demethylation step. djerassi.comacs.org Its existence in nature serves as strong evidence for this specific sequence of events, representing a "snapshot" of a key intermediate that is typically transient and does not accumulate in most organisms. The isolation of this compound was thus described as identifying a novel link in the intricate chain of sterol biogenesis. djerassi.com

Comparative Biogenesis of this compound with Co-occurring Sterols (e.g., Peniocerol, Lophenol, Campesterol)

This compound rarely occurs in isolation. Chemical analysis of its source plants, such as Peniocereus macdougallii and Myrtillocactus geometrizans, reveals a cocktail of related sterols, including peniocerol, lophenol, and campesterol. acs.orgresearchgate.net The co-occurrence of these specific compounds provides valuable clues about the branched nature of the sterol biosynthetic network in these cacti.

A plausible biogenetic relationship can be inferred from their structures:

Peniocerol (5α-Cholest-8-ene-3β,6α-diol): This sterol is structurally identical to this compound except for the absence of the 14α-methyl group. This strongly suggests that Peniocerol is a direct downstream product of this compound, formed via the action of a C-14α demethylase enzyme. The presence of both precursor (this compound) and product (Peniocerol) further points to the inefficiency or bottleneck at this specific enzymatic step in these plants.

Lophenol (4α-methyl-Δ7-cholesten-3β-ol): Lophenol is another demethylation intermediate, but it carries a methyl group at the C-4 position instead of C-14. The standard demethylation sequence in sterol synthesis is C-14, followed by the two methyl groups at C-4. djerassi.com The presence of lophenol, a 4-methyl sterol, alongside this compound, a 14-methyl sterol, suggests a complex enzymatic environment where different intermediates of the demethylation process accumulate. mdpi.comacs.org The isolation of lophenol from cacti was, in fact, a precursor to the search that led to the discovery of this compound. djerassi.com

Campesterol: This is a common C28 phytosterol. Its biosynthesis follows a more standard pathway where the precursor cycloartenol (in plants) is demethylated and alkylated at the C-24 position of the side chain. Its presence indicates that the plant maintains a functional pathway for producing common essential sterols alongside its unique capacity to accumulate intermediates like this compound.

The sterol profile in these cacti points to a metabolic branch point where the lanosterol-derived intermediates can either be demethylated at C-14 (leading towards Peniocerol) or potentially enter other pathways, leading to a diverse array of steroidal structures.

Interactive Table: Co-occurring Sterols with this compound

Below is an interactive table detailing the key sterols found alongside this compound.

CompoundKey Structural FeaturePlausible Biogenetic Role
This compound 14α-methyl group, Δ8 double bond, 6α-hydroxylIntermediate before C-14 demethylation
Peniocerol Δ8 double bond, 6α-hydroxylProduct of this compound demethylation
Lophenol 4α-methyl group, Δ7 double bondIntermediate in C-4 demethylation stage
Campesterol C-24 methyl on side chain, Δ5 double bondProduct of standard phytosterol pathway

Influence of Environmental and Endophytic Factors on this compound Production

The production of secondary metabolites in plants, including sterols, is not static and can be significantly influenced by a range of external factors. While direct studies on this compound are scarce, general principles of plant ecophysiology suggest that its synthesis could be modulated by both abiotic environmental conditions and symbiotic microorganisms.

Environmental stressors prevalent in the arid and semi-arid habitats of cacti—such as extreme temperature fluctuations, drought, high solar irradiance, and soil composition—are known to trigger changes in a plant's secondary metabolism. d-nb.infobiorxiv.org These stressors can induce the production of specific compounds that may play roles in membrane stabilization, signaling, or defense. It is plausible that the concentration of this compound and its related sterols in cacti could vary depending on the season, geographic location, and specific micro-environmental conditions. nih.gov However, research specifically correlating these factors with this compound yield has not been extensively reported.

Role of Host-Microorganism Associations

Plants are holobionts, existing as complex communities with a diverse array of associated microorganisms, including endophytic fungi and bacteria that live within their tissues. evolutionpmi.com These endophytes can have profound effects on the host plant's physiology, including the synthesis of secondary metabolites. bbrc.in Endophytes may enhance nutrient uptake, produce plant growth hormones, or help the plant tolerate biotic and abiotic stress, all of which can indirectly affect the metabolic flux towards compounds like this compound. bbrc.in

Furthermore, endophytes are themselves prolific producers of bioactive natural products, including various sterols. nih.gov Studies on the microbiome of cacti have identified a range of endophytic fungi. For instance, a study of 21 cactus species in Arizona, a habitat for Peniocereus, identified common endophytes such as Alternaria sp., Aureobasidium pullulans, and Phoma spp. nih.govresearchgate.net Another investigation into Myrtillocactus geometrizans also highlighted the presence of a distinct endophytic fungal community. nih.gov

While these studies establish the presence of a rich microbiome, a direct functional link between a specific endophytic species and the production of this compound has not yet been demonstrated. nih.gov It remains an open question whether the cactus produces this compound entirely on its own, or if its synthesis is influenced or even carried out in part by its microbial symbionts. This represents a promising avenue for future research into the chemical ecology of these unique plants.

Investigation of Biological Activities and Cellular Mechanisms of Action

In Vitro Cytotoxicity and Antiproliferative Activities

Macdougallin has demonstrated a capacity to inhibit the growth of several human tumor cell lines, with its efficacy varying between different types of cancer cells. nih.gov, thieme-connect.com Research indicates that the compound exerts moderate cytotoxic effects, with inhibitory concentration (IC50) values generally falling within the micromolar range. nih.gov, thieme-connect.com

Investigations into the effects of this compound on colon cancer have specifically highlighted its activity against the HCT-15 human colon carcinoma cell line. nih.gov, thieme-connect.com The compound was found to inhibit the growth of HCT-15 cells, with studies determining its IC50 value to be 21.01 µM. nih.gov In one study, HCT-15 cells were treated with this compound at concentrations ranging from 10 to 80 μM over 24 and 48 hours, which resulted in a dose- and time-dependent inhibition of cell growth. nih.gov

Detailed research on the effects of this compound against other specified colon cancer cell lines such as HT-29, Caco-2, SW-620, and HCT-116 was not identified in the reviewed literature.

This compound has shown notable antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov, thieme-connect.com Treatment of MCF-7 cells with this compound demonstrated a cytotoxic effect that was dependent on both the concentration and the duration of exposure. nih.gov The IC50 value for this compound against MCF-7 cells has been reported as 19.34 µM. nih.gov This indicates a moderate level of efficacy in inhibiting the proliferation of this breast cancer cell type. nih.gov

The cytotoxic potential of this compound has also been evaluated against the K-562 human chronic myelogenous leukemia cell line. nih.gov, thieme-connect.com In these studies, this compound was found to be the most effective, exhibiting a higher degree of activity against K-562 cells compared to other tested sterols like peniocerol (B1253727). thieme-connect.com The compound displayed an IC50 value of 7.55 µM against this leukemia cell line. nih.gov

The antiproliferative effects of this compound extend to other types of human cancers. nih.gov, thieme-connect.com It has been tested against the U-251 cell line, derived from a human central nervous system glioma, and the PC-3 human prostate carcinoma cell line. nih.gov, thieme-connect.com The compound showed moderate cytotoxicity against both cell lines. nih.gov, thieme-connect.com The specific IC50 values were determined to be 24.73 µM for U-251 cells and 21.92 µM for PC-3 cells. nih.gov

Table 1: IC50 Values of this compound against Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference
K-562 Leukemia 7.55 nih.gov
MCF-7 Breast Carcinoma 19.34 nih.gov
HCT-15 Colon Carcinoma 21.01 nih.gov
PC-3 Prostate Carcinoma 21.92 nih.gov

Efficacy against Human Leukemia Cell Lines (e.g., K-562)

Molecular and Cellular Mechanisms Underlying Antiproliferative Effects

Research into the cytotoxic properties of this compound has also sought to uncover the cellular mechanisms driving its anticancer activity. nih.gov, nih.gov The primary mechanism identified is the disruption of the normal cell division cycle, leading to an arrest in proliferation. nih.gov, nih.gov

Studies have shown that this compound's antiproliferative effect is linked to its ability to induce cell cycle arrest. nih.gov, nih.gov When HCT-15 colon cancer cells and MCF-7 breast cancer cells were treated with this compound, an accumulation of cells in the G0/G1 phase of the cell cycle was observed. nih.gov, nih.gov, unam.mx This arrest prevents the cells from progressing to the S phase, where DNA replication occurs, thereby halting proliferation. nih.gov, nih.gov The mechanism of cytotoxicity displayed by this compound is therefore directly related to this induction of cell cycle arrest. nih.gov, nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound

Induction of Cell Cycle Arrest

Specific Cell Cycle Phase Perturbations (e.g., G0/G1 Phase Accumulation)

This compound has been shown to influence the proliferation of cancer cells by inducing cell cycle arrest. nih.govnih.gov Studies on human colon carcinoma (HCT-15) and breast carcinoma (MCF-7) cell lines revealed that treatment with this compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle. nih.govnih.gov This arrest of the cell cycle is a dose-dependent effect, with higher concentrations of this compound resulting in a greater percentage of cells accumulating in the G0/G1 phase. nih.gov For instance, in HCT-15 cells, increasing the concentration of this compound led to a corresponding increase in the G0/G1 cell population. nih.gov This perturbation of the cell cycle is a key mechanism contributing to the cytotoxic effects of this compound on cancer cells. nih.govnih.gov

The G0 phase is a quiescent state where the cell is not actively dividing, while the G1 phase is a period of growth before DNA replication. expasy.org By causing an accumulation of cells in this phase, this compound effectively halts their progression through the cell cycle, thereby inhibiting proliferation. nih.govnih.gov

Apoptosis Induction Pathways

In addition to cell cycle arrest, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This apoptotic effect has been observed in both HCT-15 and MCF-7 cell lines and is both time- and dose-dependent. nih.gov The induction of apoptosis is a critical mechanism for the elimination of damaged or unwanted cells and is a target for many anticancer therapies. nih.gov

Cleavage of Poly (ADP-ribose) Polymerase (PARP)

A key event in the apoptotic process is the cleavage of Poly (ADP-ribose) Polymerase (PARP), a nuclear enzyme involved in DNA repair. bdbiosciences.comwikipedia.org During apoptosis, PARP is cleaved by caspases, a family of proteases, which inactivates the enzyme and facilitates cell death. bdbiosciences.comwikipedia.org Research has demonstrated that treatment with this compound induces the cleavage of PARP in both HCT-15 and MCF-7 cells after 36 hours of exposure. nih.govnih.gov The detection of the 89-kDa cleavage fragment of PARP is considered a hallmark of apoptosis. bdbiosciences.com This finding provides strong evidence that this compound's cytotoxic activity is mediated, at least in part, through the induction of apoptosis. nih.govnih.gov

Assessment of Caspase-Dependent Apoptosis (General Phytosterol Context)

While specific studies on this compound's direct interaction with all caspases are ongoing, the broader context of phytosterols (B1254722), the class of compounds to which this compound belongs, suggests the involvement of caspase-dependent pathways in apoptosis. cambridge.orgcambridge.org Phytosterols have been shown to initiate apoptosis through the activation of caspases. cambridge.org For example, β-sitosterol, another phytosterol, has been found to induce apoptosis by activating caspase-3 and caspase-9 in human colon cancer cells. spandidos-publications.com This activation leads to the proteolytic cleavage of PARP and other cellular substrates, ultimately resulting in cell death. spandidos-publications.com Some studies have shown that certain phytosterols can induce caspase-independent death in specific cell types, suggesting that the structural nuances of each sterol can influence the cell death pathway. nih.govnih.gov

Anti-Inflammatory Properties Research

This compound has demonstrated notable anti-inflammatory properties in various experimental models. researchgate.netresearchgate.netubiobio.clnih.gov

Evaluation in Acute Inflammatory Models (e.g., TPA-induced mouse ear edema)

In the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a standard for assessing acute inflammation, this compound exhibited anti-inflammatory activity. researchgate.netresearchgate.netubiobio.cl Topical application of TPA causes a rapid inflammatory response, and this compound was able to inhibit this edema in a dose-dependent manner. researchgate.netresearchgate.netmdpi.com

Assessment in Chronic Inflammatory Models (e.g., Carrageenan-induced rat paw edema)

This compound has also been evaluated in the carrageenan-induced rat paw edema model, a widely used test for sub-chronic inflammation. researchgate.netresearchgate.netubiobio.cl Injection of carrageenan into the rat paw induces a local, reproducible inflammatory response. scielo.br this compound was found to reduce the paw edema in this model. researchgate.netresearchgate.net The anti-inflammatory effect in this model is often assessed by measuring the reduction in paw volume over several hours. nih.gov

Mechanistic Insights into Anti-inflammatory Actions

This compound, a sterol isolated from cacti such as Myrtillocactus geometrizans, has demonstrated notable anti-inflammatory properties. researchgate.netresearchgate.net Investigations into its mechanism of action suggest that its effects are linked to the modulation of inflammatory mediators, particularly those involved in the later phases of the inflammatory response. researchgate.net

In studies using the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory drugs, this compound significantly inhibited edema. researchgate.netresearchgate.net This model is characterized by distinct phases, with the final phase being primarily mediated by the local production of prostaglandins, a process highly dependent on the enzyme cyclooxygenase-2 (COX-2). researchgate.net this compound's anti-inflammatory effect was observed to be most pronounced and prolonged during this third phase, which is strongly associated with eicosanoid mediators. researchgate.net This finding has led researchers to propose that the anti-inflammatory action of this compound is likely due to its interference with these eicosanoid pathways. researchgate.net However, further detailed experiments are required to fully substantiate this proposed mechanism. researchgate.net

The general mechanism for many anti-inflammatory agents involves the inhibition of pro-inflammatory gene expression, which is often controlled by transcription factors like nuclear factor-kappa B (NF-κB). nih.gov These factors regulate the production of inflammatory cytokines, enzymes, and adhesion molecules. nih.gov While the direct interaction of this compound with these transcription factors has not been explicitly detailed, its impact on the eicosanoid pathway points towards a targeted mechanism of action. researchgate.net

Ecological Roles and Biocidal Activities

Insecticidal and Insect Growth Regulatory Effects (e.g., Spodoptera frugiperda, Tenebrio molitor)

This compound exhibits significant biocidal activity, functioning as both an insecticide and an insect growth regulator (IGR) against various insect pests. researchgate.netnih.gov Its effects have been particularly documented against the fall armyworm (Spodoptera frugiperda), a major agricultural pest, and the yellow mealworm (Tenebrio molitor), a pest of stored grains. researchgate.netnih.govscience.gov

Research has shown that this compound, often in combination with the related sterol peniocerol, demonstrates potent IGR activity at concentrations between 5.0 and 50.0 parts per million (ppm) and direct insecticidal effects at concentrations ranging from 50 to 300 ppm in diet-based assays. researchgate.netnih.gov

The effects of this compound are species-specific. In Tenebrio molitor larvae, exposure to this compound leads to a shortened pupation period, indicating a precocious onset of this developmental stage. researchgate.netnih.gov Conversely, in Spodoptera frugiperda larvae, the compound causes a noticeable delay in the onset of pupation. researchgate.netnih.gov Despite these differing effects on the timing of pupation, the outcome is consistently detrimental to the insects. Emergence of adults is drastically reduced in both species, and the few adults that do emerge often exhibit significant physical deformations. researchgate.netnih.gov These findings suggest that this compound interferes with the delicate hormonal and metabolic processes that govern insect development and metamorphosis. researchgate.netnih.govresearchgate.net

Table 1: Effects of this compound on Insect Pests

Target Insect Effect Type Concentration Range (ppm) Observed Effects Reference
Spodoptera frugiperda Insect Growth Regulator 5.0 - 50.0 Onset of pupation noticeably delayed. researchgate.net, nih.gov
Insecticidal 50 - 300 Drastically diminished emergence; deformations in adults. researchgate.net, nih.gov
Tenebrio molitor Insect Growth Regulator 5.0 - 50.0 Pupation shortened and precocious. researchgate.net, nih.gov

Function as Plant Allelochemicals and Defense Metabolites

This compound is a key secondary metabolite in several cactus species, where it plays a crucial role as an allelochemical and defense compound. scribd.comresearchgate.net Cacti produce a wide array of such metabolites, including sterols, triterpene glycosides, and alkaloids, as a primary defense against herbivores and other biotic stresses. researchgate.netresearchgate.net The high resistance of cacti like Myrtillocactus geometrizans to insect attack is attributed to the presence of these compounds, including this compound and peniocerol. researchgate.net

As a phytosterol, this compound is part of the plant's chemical arsenal (B13267) that deters feeding by insects and other organisms. researchgate.netdokumen.pub Allelochemicals are known to interfere with the growth, development, and reproduction of other organisms. scribd.com The insecticidal and IGR activities of this compound are a direct manifestation of its function as a defense metabolite. researchgate.netnih.gov The production of such compounds is a critical adaptation for plants, particularly those in harsh environments like deserts, enabling them to protect their tissues from consumption. researchgate.net The structural novelty of this compound, being a 14α-methyl sterol, also points to its specialized role in the plant's unique biochemical pathways, representing a link between lanosterol (B1674476) and other sterols. dokumen.pubresearchgate.net

Contributions to Cactus-Microorganism-Drosophila Model Systems

This compound is a significant chemical component within the well-studied Cactus-Microorganism-Drosophila model system of the Sonoran Desert. mdpi.com This ecological model investigates the intricate interactions between columnar cacti, the microorganisms (yeasts and bacteria) that cause their decay, and the species of Drosophila that feed and breed in the necrotic cactus tissue. researchgate.netnih.gov

The chemical composition of the host cactus is a primary determinant of host-plant specificity for the cactophilic Drosophila. researchgate.net Cacti produce various toxic allelochemicals, including sterol diols like this compound, which serve as feeding deterrents to most insects. researchgate.net this compound is known to be a major sterol component of the agria cactus (Stenocereus gummosus), a host plant for Drosophila mojavensis. ucsd.edu It has been shown to inhibit the larval development of insects, presenting a significant metabolic challenge that specialist flies must overcome. ucsd.edu

The microorganisms present in the rotting cactus tissue can modify these defense compounds, either increasing or decreasing their toxicity, which adds another layer of complexity to the interaction. researchgate.net The ability of specialist Drosophila species to tolerate and metabolize these specific cactus allelochemicals is a key evolutionary adaptation that allows them to exploit a niche unavailable to other species. researchgate.net Therefore, this compound is not just a defense compound but also a key ecological factor that shapes the community structure and drives the co-evolution of species within this desert ecosystem. researchgate.netmdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Peniocerol
Chichipegenin (B1259463)
Prostaglandins

Structure Activity Relationship Sar Studies of Macdougallin and Analogs

Identification of Key Structural Features for Bioactivity

Macdougallin, a sterol isolated from cacti such as Myrtillocactus geometrizans, has demonstrated notable biological activities, primarily as a cytotoxic and anti-inflammatory agent. nih.govresearchgate.netresearchgate.net The core structure of this compound, a cholestane-type steroid, possesses specific functionalities that are believed to be crucial for its bioactivity. These include the hydroxyl groups at the C-3 and C-6 positions and a methyl group at the C-14 position. nih.govresearchgate.net

Research has shown that this compound exhibits moderate cytotoxic effects against a range of human cancer cell lines. researchgate.netresearchgate.net This activity is intrinsically linked to its chemical structure, which allows it to interact with cellular targets and induce apoptosis and cell cycle arrest. researchgate.net Furthermore, this compound has displayed anti-inflammatory properties in preclinical models, suggesting its potential to modulate inflammatory pathways. nih.govresearchgate.netubiobio.cl The presence and orientation of its functional groups are key determinants of these biological responses.

Comparative Analysis with Structurally Related Sterols (e.g., Peniocerol)

A powerful approach to understanding the SAR of this compound is through comparative analysis with structurally similar sterols, most notably Peniocerol (B1253727). Peniocerol shares the same 3β,6α-diol cholestane (B1235564) backbone as this compound but lacks the C-14 methyl group. researchgate.net This single structural difference provides a direct avenue for investigating the role of this specific methyl group in the bioactivity of this compound.

Impact of the C-14 Methyl Group on Biological Activities

Comparative studies have revealed that the presence of the C-14 methyl group in this compound has a discernible impact on its biological activities, often resulting in a modulation of potency compared to Peniocerol. In cytotoxicity assays against various human cancer cell lines, Peniocerol generally exhibits stronger activity than this compound. researchgate.netresearchgate.net For instance, in studies involving central nervous system (U-251), prostate (PC-3), colon (HCT-15), and breast (MCF-7) cancer cell lines, Peniocerol consistently shows lower IC50 values. researchgate.net However, an exception is observed in the case of leukemia (K-562) cells, where this compound demonstrates higher potency. researchgate.netresearchgate.net This suggests that the C-14 methyl group can either attenuate or enhance activity depending on the specific cellular context and target.

Similarly, in anti-inflammatory assays, Peniocerol has been found to be the more active compound in a TPA-induced mouse ear edema model. nih.govresearchgate.net Both this compound and Peniocerol were effective in reducing carrageenan-induced rat paw edema. nih.govresearchgate.net The accumulation of such data points towards the C-14 methyl group not being an absolute requirement for bioactivity and, in many cases, its absence in Peniocerol leads to enhanced effects. The accumulation of 14α-methylsterols has been implicated in exerting membrane stress in fungal cells, a mechanism that could be relevant in the context of cytotoxicity. asm.orgresearchgate.net

Cytotoxic Activity of this compound and Peniocerol Against Human Cancer Cell Lines (IC50 in µM)
CompoundU-251 (CNS)PC-3 (Prostate)K-562 (Leukemia)HCT-15 (Colon)MCF-7 (Breast)
This compound15.1024.737.5514.8010.20
Peniocerol10.207.5012.359.808.10
Anti-inflammatory Activity of this compound and Peniocerol
CompoundTPA-induced Mouse Ear Edema (ED50 in µmol/ear)Carrageenan-induced Rat Paw Edema (ED50 in mg/kg)
This compound0.27253.25
Peniocerol0.17231.88

Role of Hydroxyl Group Positions and Stereochemistry

The presence and stereochemistry of hydroxyl groups on the sterol backbone are paramount for biological activity. This compound possesses a 3β,6α-diol configuration, and these hydroxyl groups are critical for its interactions with biological targets. mdpi.comacs.org The 3β-hydroxyl group is a common feature in bioactive sterols and is often essential for anchoring the molecule within the binding site of target proteins through hydrogen bonding. nih.gov

Design and Synthesis of this compound Derivatives for SAR Exploration

The systematic exploration of the SAR of this compound necessitates the design and synthesis of a variety of derivatives. This approach allows for the modification of specific structural features to probe their influence on biological activity. While the synthesis of this compound derivatives for SAR studies is not extensively reported in the literature, general principles of sterol and natural product derivatization can be applied.

The design of new analogs could involve several strategies:

Modification of the C-3 and C-6 Hydroxyl Groups: Esterification or etherification of these hydroxyl groups can be performed to investigate the importance of their hydrogen-bonding capacity. nih.govsioc-journal.cn The synthesis of analogs with altered stereochemistry (e.g., 3α or 6β) would provide further insight into the spatial requirements for activity.

Alterations at the C-14 Position: The synthesis of analogs with different alkyl groups at the C-14 position could help to elucidate the steric and electronic effects of this substituent.

Side Chain Modifications: Although the side chain of this compound is a simple alkyl chain, modifications such as the introduction of double bonds, hydroxyl groups, or cyclic moieties could be explored to see how this affects activity.

Introduction of Heteroatoms: Replacing carbon atoms within the steroid nucleus or the side chain with heteroatoms like nitrogen or sulfur could lead to novel derivatives with altered physicochemical properties and potentially new biological activities. nih.gov

The synthesis of these derivatives would likely start from readily available sterol precursors. nih.gov Techniques such as selective protection and deprotection of hydroxyl groups, stereoselective reductions, and various coupling reactions would be employed to achieve the desired modifications. nih.govsioc-journal.cnnih.gov The subsequent biological evaluation of these synthesized derivatives against a panel of cancer cell lines and in inflammatory models would provide valuable SAR data, paving the way for the development of more potent and selective agents based on the this compound scaffold.

Synthetic Chemistry and Derivatization Strategies

Development of Synthetic Routes for Macdougallin and its Stereoisomers

The total synthesis of a complex natural product like this compound is a formidable challenge that serves as a platform for testing and showcasing the power of modern synthetic methodologies. nih.gov A successful total synthesis not only provides unequivocal proof of the compound's structure but also offers the flexibility to create stereoisomers and analogs that are not accessible from natural sources. The development of synthetic routes to this compound and its stereoisomers requires careful strategic planning to control the multiple stereocenters and construct the intricate ring system.

Methodologies for Introducing Oxygenated Methyl Groups at C-14

Strategic approaches to this particular synthetic problem could involve:

Late-stage C-H oxidation: This strategy involves the direct oxidation of a C-H bond at the C-14 position in an advanced intermediate. This approach is highly efficient as it avoids the need to carry a sensitive oxygenated group through a long synthetic sequence. However, achieving high regio- and stereoselectivity can be challenging and often requires the use of sophisticated directing groups or specialized catalysts.

Radical-mediated functionalization: The generation of a radical at the C-14 position, followed by trapping with an oxygen-containing species, is another viable route. This can often be achieved under mild conditions, but controlling the stereochemical outcome can be a significant hurdle.

Ring-opening of a strained intermediate: A strategy involving the nucleophilic opening of a strained ring system, such as an epoxide or a cyclopropane, positioned appropriately in a synthetic precursor, could also be employed to introduce the C-14 oxygenated methyl group with a high degree of stereocontrol.

Organometallic addition to a carbonyl group: The addition of a methyl organometallic reagent to a ketone at C-14, followed by subsequent manipulation of the resulting tertiary alcohol, could also be a plausible approach. The stereochemical outcome of the addition would be dictated by the steric and electronic environment around the carbonyl group.

Chemical Modifications and Derivatization for Enhanced Research Utility

To facilitate in-depth biological and pharmacological studies of this compound, the development of derivatives with tailored properties is essential. Chemical modifications can be designed to improve analytical detection, trace metabolic pathways, and probe molecular interactions. ncsu.edu

Strategies for Analytical Characterization and Detection

The accurate and sensitive detection of this compound in complex biological matrices is a prerequisite for pharmacokinetic and pharmacodynamic studies. Chemical derivatization can be employed to enhance the analyte's properties for various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). jfda-online.comwelch-us.com

Common derivatization strategies that could be applied to this compound include:

Silylation: The introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, can increase the volatility and thermal stability of this compound, making it more amenable to GC-MS analysis. jfda-online.com This would likely target the hydroxyl groups present in the molecule.

Acylation: Reaction with acylating agents, such as anhydrides or acyl chlorides, can also improve chromatographic behavior and provide characteristic fragmentation patterns in mass spectrometry. jfda-online.com

Fluorescent Tagging: For enhanced sensitivity in HPLC with fluorescence detection, a fluorescent tag can be attached to this compound. This typically involves reacting a functional group on the this compound molecule with a fluorescent labeling reagent. welch-us.com

These derivatization methods can significantly improve the limits of detection and quantification, enabling the analysis of this compound at low concentrations in biological samples. nih.govnih.gov

Derivatization StrategyReagent ExamplesPurposeAnalytical Technique
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Increase volatility and thermal stabilityGC-MS
Acylation Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA)Improve chromatographic behavior and mass spectral fragmentationGC-MS, LC-MS
Fluorescent Tagging Dansyl chloride, FluorescamineEnhance detection sensitivityHPLC with Fluorescence Detection

Synthesis of Labeled Analogs for Metabolic Tracing Studies

To understand the metabolic fate of this compound in biological systems, isotopically labeled analogs are invaluable tools. nih.govnih.govprofil.com These analogs, which contain heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), behave chemically identically to the unlabeled compound but can be distinguished by mass spectrometry. biorxiv.org

The synthesis of labeled this compound would require the incorporation of an isotopic label at a specific, metabolically stable position within the molecule. This could be achieved by:

Using a labeled starting material: The total synthesis could be initiated with a commercially available starting material that already contains the desired isotope.

Introducing the label in a late-stage synthetic step: A key reaction in the synthesis could be performed using a labeled reagent. For example, a reduction step could be carried out with a deuterated reducing agent to introduce deuterium atoms.

By administering the labeled this compound to a biological system and analyzing the resulting metabolites by mass spectrometry, researchers can track the metabolic pathways and identify the structures of the metabolic products. This information is crucial for understanding the compound's mechanism of action and potential for drug development.

IsotopeApplication in Metabolic Tracing
Deuterium (²H) Can be introduced via reduction reactions.
Carbon-13 (¹³C) Can be incorporated into the carbon skeleton from labeled precursors.
Nitrogen-15 (¹⁵N) Can be used if the molecule contains nitrogen atoms.

Advanced Analytical Methodologies in Macdougallin Research

Optimized Extraction and Purification Techniques from Complex Natural Matrices

The isolation of macdougallin from its natural source, such as the Cactaceae family, involves a multi-step process designed to efficiently extract and purify the compound from a complex biological matrix. ubc.cadntb.gov.ua Initial extraction is typically performed using organic solvents. Early methods documented the use of solvents like hexane (B92381) for the extraction of sterols, including this compound. ubc.ca

Modern approaches for analogous triterpenoids and sterols often employ enhanced extraction techniques to improve yield and selectivity. These can include maceration, Soxhlet extraction, or more advanced methods like ultrasound-assisted extraction (UAE) and subcritical fluid extraction (SFE). newswise.comacs.org Solvents are chosen based on polarity, with ethanol (B145695), methanol, ethyl acetate (B1210297), and hexane being commonly used, sometimes in sequence to partition different classes of compounds. sld.cu For instance, a common strategy involves defatting the dried and powdered plant material with a nonpolar solvent like hexane, followed by extraction of the triterpenoids and sterols with a more polar solvent such as ethanol or an ethanol-water mixture. tandfonline.com

Purification of the crude extract is essential to isolate this compound from other phytochemicals. Column chromatography is a foundational technique, utilizing stationary phases like silica (B1680970) gel or alumina, with a gradient of solvents to separate fractions based on polarity. sld.curesearchgate.net A more advanced and efficient method for purifying triterpenoids and sterols from crude plant extracts is the use of macroporous resins. newswise.comtandfonline.com This technique can significantly enrich the target compounds, achieving high purity with good recovery rates. The process involves passing the extract through the resin column, washing away impurities, and then eluting the target fraction with a specific concentration of a solvent, often ethanol. newswise.comtandfonline.com

The table below outlines a representative modern workflow for the extraction and purification of sterols from a plant matrix.

StepTechniqueDescriptionTypical Solvents/ReagentsReference
1. Pre-treatmentDrying and GrindingPlant material (e.g., from Cactaceae) is dried to remove water and ground to a fine powder to increase surface area for extraction.N/A sld.cu
2. ExtractionSolvent Extraction (e.g., Maceration, Soxhlet, UAE)The powdered material is extracted with organic solvents to dissolve the target compounds. Ultrasound-Assisted Extraction (UAE) can enhance efficiency.Hexane, Ethanol, Ethyl Acetate, Methanol newswise.comacs.orgsld.cu
3. ConcentrationRotary EvaporationThe solvent is removed from the extract under reduced pressure to yield a concentrated crude extract.N/A acs.org
4. Primary PurificationLiquid-Liquid PartitioningThe crude extract is partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on differential solubility.Ethyl Acetate, Water researchgate.net
5. Secondary PurificationColumn ChromatographyFurther separation is achieved using silica gel or macroporous resin columns, eluting with a solvent gradient.Silica Gel, Macroporous Resins, Hexane-Ethyl Acetate Gradient newswise.comsld.cutandfonline.com
6. Final IsolationCrystallizationThe purified fraction is dissolved in a minimal amount of a suitable solvent mixture and allowed to cool, promoting the formation of pure crystals.Hexane:Ethyl Acetate sld.cu

High-Resolution Chromatographic Separations

Chromatography is indispensable for both the qualitative and quantitative analysis of this compound, allowing for its separation from structurally similar sterols.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for the analysis of non-volatile compounds like this compound. chromatographyonline.comtorontech.com These techniques offer high resolution, sensitivity, and reproducibility. chromatographyonline.com Reversed-phase HPLC, often using a C18 column, is typically employed for the separation of sterols. mdpi.com

The separation is achieved by a mobile phase, usually a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a weak acid added to improve peak shape. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is commonly used to effectively separate multiple components in a complex sample. nih.gov UHPLC, which uses columns with smaller particle sizes (<2 µm), provides even faster analysis times and higher resolution compared to traditional HPLC. ipb.pt Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. nih.gov

Table 2: Typical Parameters for UHPLC Analysis of Plant Sterols
ParameterTypical SettingPurposeReference
InstrumentUHPLC SystemProvides high-resolution separation with fast analysis times. ipb.ptacs.org
ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)Stationary phase that separates compounds based on hydrophobicity. mdpi.com
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile or MethanolCarries the sample through the column; gradient elution separates components. nih.gov
Flow Rate0.2 - 0.5 mL/minDetermines the speed of the analysis and affects separation efficiency. ipb.pt
Column Temperature30 - 40 °CMaintained to ensure reproducible retention times. nih.gov
DetectorDAD or Mass Spectrometer (MS)Detects compounds as they elute; MS provides mass information. ubc.caacs.org

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com Since sterols like this compound have low volatility, a derivatization step is required to convert them into more volatile and thermally stable analogues before GC analysis. This chemical modification typically involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. mdpi.com

The analysis is performed on a GC system coupled with a Mass Spectrometer (GC-MS), which allows for both separation and identification of the compounds. acs.org A capillary column, such as an HP-5MS, is commonly used. acs.org The sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through the column, where separation occurs based on boiling point and interaction with the stationary phase. The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds. mdpi.com

Table 3: Typical Parameters for GC-MS Analysis of Derivatized Sterols
ParameterTypical SettingPurposeReference
InstrumentGas Chromatograph-Mass Spectrometer (GC-MS)Separates volatile compounds and provides mass spectra for identification. acs.orgmdpi.com
DerivatizationSilylation (e.g., with BSTFA + TMCS)Increases the volatility and thermal stability of the sterols. mdpi.com
ColumnCapillary Column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)Stationary phase for separating compounds in the gas phase. acs.org
Carrier GasHeliumInert mobile phase to carry the sample through the column. mdpi.com
Injection ModeSplitless or SplitMethod of introducing the sample onto the column. Splitless is used for trace analysis. researchgate.net
Oven Programe.g., 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 10 minControls the temperature to achieve separation of compounds with different boiling points. mdpi.com
DetectorMass Spectrometer (Quadrupole or ToF)Scans a mass range (e.g., 50-600 amu) to generate mass spectra for each peak. chromatographyonline.com

Liquid Chromatography (LC) Techniques

Hyphenated Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are essential for determining the precise chemical structure of isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. slideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com While early studies used basic NMR to help characterize this compound, modern analysis employs a suite of 1D and 2D NMR experiments for complete and unambiguous assignment. emerypharma.comupenn.edu

1D NMR: ¹H NMR provides information about the number of different types of protons and their electronic environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. emerypharma.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular structure. COSY identifies protons that are coupled to each other (typically on adjacent carbons). ox.ac.uk HSQC correlates protons directly to the carbons they are attached to. emerypharma.com HMBC shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule and identifying quaternary carbons. emerypharma.comox.ac.uk

Table 4: Key NMR Experiments for Structural Elucidation of this compound
ExperimentInformation ProvidedReference
¹H NMRIdentifies distinct proton environments, their integration (number of protons), and splitting patterns (neighboring protons). emerypharma.com
¹³C NMR / DEPTIdentifies distinct carbon environments and determines the type of carbon (CH₃, CH₂, CH, or C). emerypharma.com
COSY (¹H-¹H)Shows correlations between coupled protons, establishing H-C-C-H connectivity. ox.ac.uk
HSQC (¹H-¹³C)Correlates each proton to its directly attached carbon atom (one-bond C-H correlation). emerypharma.com
HMBC (¹H-¹³C)Shows correlations between protons and carbons over multiple bonds (2-4 bonds), crucial for assembling the complete carbon skeleton. ox.ac.uk
NOESYIdentifies protons that are close to each other in space, which helps in determining the stereochemistry of the molecule. ox.ac.uk

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. upenn.eduwikipedia.org

High-Resolution Mass Spectrometry (HRMS) , often coupled with LC (LC-HRMS), provides highly accurate mass measurements (typically with errors <5 ppm). acs.org This precision allows for the determination of the exact elemental formula of this compound, which is a critical piece of data for structural confirmation. Time-of-Flight (ToF) and Orbitrap are common types of high-resolution mass analyzers. acs.org

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion of this compound). The resulting fragment ions create a characteristic pattern that serves as a structural fingerprint. wikipedia.org Analyzing these fragmentation pathways helps to confirm the steroidal core and the structure of the side chain. Common fragmentation in sterols involves the loss of water from the hydroxyl group and characteristic cleavages of the steroid rings and side chain. chemguide.co.ukmiamioh.edu

Mass Spectrometry Imaging (MSI) is an advanced technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. While not yet specifically reported for this compound, MSI could be used to map its distribution within the tissues of the source cactus, providing insights into its biological role and localization at a cellular level.

Integration of UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable analytical technique used to study the electronic transitions of molecules, providing insights into their structure and concentration. drawellanalytical.comijprajournal.com This method measures the absorption of ultraviolet (UV) and visible light by a sample. technologynetworks.com The principle behind this technique is that the energy absorbed by a molecule promotes electrons from a ground state to a higher energy orbital, a process known as electronic excitation. msu.edu The specific wavelengths of light absorbed are characteristic of the molecule's chromophores, which are the parts of the molecule responsible for its color. msu.edu

In the context of this compound research, UV-Visible spectroscopy can be utilized for several purposes. It can aid in the qualitative analysis of the compound, helping to confirm its identity by comparing its absorption spectrum to a known standard. researchgate.net The technique is also used for quantitative analysis, where the amount of light absorbed at a specific wavelength is proportional to the concentration of this compound in a solution. researchgate.net The near-UV region, typically between 200 and 400 nm, is often of particular interest for analyzing colorless compounds. ijprajournal.com While specific UV-visible absorption data for this compound is not detailed in the provided search results, the general application of this technique would involve identifying its maximal absorbance wavelength (λmax) to construct a calibration curve for concentration determination in various solvents.

In Vitro Bioassay-Guided Fractionation and Screening Protocols

Bioassay-guided fractionation is a systematic process used to isolate bioactive compounds from natural sources. nih.govresearchgate.net This methodology involves separating a crude extract into various fractions based on chemical properties, followed by screening each fraction for a specific biological activity. nih.gov The active fractions are then subjected to further separation and testing until a pure, active compound, such as this compound, is isolated. nih.govunam.mx This approach is instrumental in the discovery of new drugs from plants and other natural origins. nih.gov Research on sterols isolated from Myrtillocactus geometrizans, including this compound, has utilized this approach to identify compounds with growth-inhibiting and apoptosis-inducing effects. dntb.gov.uaunam.mx

Cell Viability Assays (e.g., Crystal Violet Assay)

Cell viability assays are essential tools in drug discovery and toxicology to assess the effects of chemical compounds on cell health. One common and straightforward method is the crystal violet assay. assaygenie.comcreative-diagnostics.comabcam.com This assay is based on the principle that crystal violet, a triarylmethane dye, binds to DNA and proteins within the cell nucleus. assaygenie.comnih.gov In a typical experiment, adherent cells are treated with the compound of interest, like this compound. After an incubation period, cells that have undergone cell death detach from the culture plate and are washed away. nih.govresearchgate.net The remaining viable, adherent cells are then stained with crystal violet. researchgate.net The amount of dye retained is directly proportional to the cell biomass and can be quantified by measuring the absorbance at approximately 570 nm after solubilization. assaygenie.comabcam.com This provides a reliable measure of cell viability and is suitable for high-throughput screening of potential cytotoxic compounds. assaygenie.comcreative-diagnostics.com

Table 1: Overview of Crystal Violet Assay

StepDescriptionPurpose
Cell Seeding Adherent cells are plated in a multi-well plate and allowed to attach.To establish a consistent cell population for treatment.
Compound Treatment Cells are incubated with varying concentrations of the test compound (e.g., this compound).To determine the dose-dependent effect of the compound on cell viability.
Washing Non-adherent (dead) cells are removed by washing. nih.govTo separate viable cells from dead cells.
Staining Viable, adherent cells are stained with crystal violet solution. researchgate.netTo quantify the remaining cell biomass.
Solubilization The crystal violet dye is solubilized from the stained cells.To prepare the sample for absorbance reading.
Absorbance Measurement The optical density (absorbance) is measured using a spectrophotometer, typically at 570-595 nm. assaygenie.comabcam.comTo determine the relative number of viable cells.

Flow Cytometry for Cell Cycle and Apoptosis Analysis (e.g., Propidium (B1200493) Iodide, Annexin V/PI)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. In this compound research, it is particularly useful for investigating the compound's effects on the cell cycle and apoptosis. dntb.gov.uathaiscience.info

For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). thaiscience.info The intensity of the fluorescence is directly proportional to the amount of DNA in each cell. By analyzing a large population of cells, flow cytometry can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest at a specific phase. thaiscience.info

To detect apoptosis, a dual-staining method using Annexin V and propidium iodide (PI) is commonly employed. nih.govnih.gov In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497), which is normally located on the inner leaflet of the plasma membrane, flips to the outer leaflet. nih.gov Annexin V is a protein that has a high affinity for phosphatidylserine and can be labeled with a fluorescent dye. nih.gov Therefore, cells in early apoptosis will stain positive for Annexin V and negative for PI, as their cell membranes are still intact. nih.gov Cells in late apoptosis or necrosis will stain positive for both Annexin V and PI, as their membranes have become permeable, allowing PI to enter and stain the DNA. nih.gov Healthy cells will be negative for both stains. nih.gov Studies on this compound have utilized these flow cytometry-based methods to confirm its apoptosis-inducing capabilities. dntb.gov.uaunam.mx

Western Blotting for Protein Expression and Cleavage Studies (e.g., PARP)

Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample. It is a crucial method for investigating the molecular mechanisms underlying the biological effects of compounds like this compound. Specifically, it can be used to analyze changes in the expression levels of key proteins and to detect the cleavage of specific substrates that are hallmarks of cellular processes like apoptosis. dntb.gov.uaunam.mx

A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov During apoptosis, caspases, a family of cysteine proteases, are activated and cleave various cellular proteins, including PARP. nih.gov Caspase-3, in particular, cleaves the 116 kDa full-length PARP into an 89 kDa fragment. abclonal.com The detection of this p89 fragment by Western blotting using an antibody specific to the cleaved form of PARP is considered a hallmark of apoptosis. nih.govresearchgate.net Research has confirmed that this compound induces PARP cleavage, providing strong evidence for its pro-apoptotic activity. dntb.gov.uaunam.mx

Table 2: Western Blotting for PARP Cleavage

StepDescriptionPurpose
Protein Extraction Cells treated with this compound are lysed to release their proteins.To obtain a protein sample for analysis.
Protein Quantification The total protein concentration in each lysate is determined.To ensure equal loading of protein for each sample.
SDS-PAGE Proteins are separated by size using polyacrylamide gel electrophoresis.To resolve full-length PARP from its cleaved fragment.
Protein Transfer The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).To immobilize the proteins for antibody detection.
Blocking The membrane is incubated with a blocking buffer (e.g., nonfat milk) to prevent non-specific antibody binding. abclonal.comTo reduce background noise.
Primary Antibody Incubation The membrane is incubated with a primary antibody that specifically recognizes the cleaved fragment of PARP. nih.govTo detect the protein of interest.
Secondary Antibody Incubation A labeled secondary antibody that binds to the primary antibody is added.To enable visualization of the protein-antibody complex.
Detection The signal from the secondary antibody is detected, often using chemiluminescence. abclonal.comTo visualize the bands corresponding to cleaved PARP.

Applications in Lipidomics and Metabolomics Research

Lipidomics and metabolomics are large-scale studies of lipids and metabolites, respectively, within a biological system. nih.govlcms.cz These "omics" fields provide a comprehensive snapshot of the molecular phenotype of cells or tissues and can reveal how this is altered by disease or treatment with a compound like this compound. nih.govcas.cz Advanced analytical techniques, primarily mass spectrometry combined with separation methods like liquid chromatography (LC-MS), are the cornerstones of this research. lcms.czmdpi.com

While direct studies linking this compound to comprehensive lipidomics and metabolomics analyses were not found in the search results, the methodologies are highly relevant for future research. Such studies could elucidate the broader metabolic pathways affected by this compound. For instance, a lipidomics approach could identify specific changes in the lipid profiles of cancer cells following this compound treatment, potentially revealing novel mechanisms of action related to membrane integrity, signaling lipids, or energy storage. masseycancercenter.org Similarly, metabolomics could map out alterations in central carbon metabolism, amino acid pathways, or nucleotide synthesis, providing a more holistic understanding of the compound's cellular impact. cas.czmasseycancercenter.org These powerful approaches hold significant potential for identifying biomarkers of this compound's efficacy and for generating new hypotheses about its biological functions.

Future Directions and Translational Research Potential

Elucidation of Underexplored Molecular Targets and Signaling Pathways

A critical avenue for future research is the comprehensive identification of Macdougallin's molecular targets and the signaling pathways it modulates. Although the molecular mechanisms for many sterols isolated from the Cactaceae family are not fully understood, preliminary studies provide a roadmap for deeper exploration. mdpi.com

The observed anti-inflammatory and cytotoxic activities of this compound suggest its interaction with pathways central to cell proliferation and immune response. researchgate.netresearchgate.net In studies using human colon (HCT-15) and breast (MCF-7) cancer cell lines, this compound and the related sterol Peniocerol (B1253727) were found to induce cell cycle arrest at the G0/G1 phase. researchgate.net Furthermore, they prompted apoptosis, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and programmed cell death. researchgate.net These findings point toward a mechanism of cytotoxicity that involves the regulation of the cell cycle and the induction of apoptosis. researchgate.net

The anti-inflammatory effects, demonstrated in models such as carrageenan-induced rat paw edema, suggest that this compound may interact with molecular targets within the inflammatory cascade. researchgate.netresearchgate.net Computational docking studies have proposed that sterols with specific structural features, like those in this compound, may bind to cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. researchgate.net Beyond its anti-inflammatory and cytotoxic potential, in silico analyses also suggest that this compound could be a candidate for the development of neuroprotective agents through the possible inhibition of targets like acetylcholinesterase and liver X receptors (LXR-α and LXR-β). mdpi.com

Investigation of this compound's Role in Complex Biological Systems

To translate in vitro findings into practical applications, it is essential to understand this compound's effects within complex biological systems. nih.govnih.govamazon.com This involves progressing from single-cell-type assays to in vivo models that reflect the intricate network of interactions within a whole organism. The demonstrated efficacy of this compound in reducing edema in animal models is an early indication of its bioactivity in a complex physiological response to an inflammatory agent. researchgate.net

Similarly, the antitumor effects of related phytosterols (B1254722) in xenograft models highlight the importance of studying these compounds in a complete biological context, which includes the tumor microenvironment and the host's immune response. nih.gov The relationship between the anti-inflammatory properties of phytosterols and their antitumor effects in vivo is a significant area for future investigation. nih.gov Beyond therapeutic contexts, this compound's natural function within the Cactaceae family, where it co-occurs with other sterols like Peniocerol, is itself a complex system. mdpi.com Its role may be related to plant growth, development, or defense against herbivores and pathogens, warranting further ecological and plant science research. mdpi.com

Computational Approaches and In Silico Bioprospection

Computational chemistry and in silico bioprospection have emerged as powerful tools to accelerate natural product research by predicting biological activities and suggesting mechanisms of action. mdpi.comresearchgate.net These approaches are particularly valuable for a compound like this compound, where experimental data on its molecular targets is still emerging. Docking-Based Virtual Screening (DBVS) has been employed to explore the potential interactions of sterols from Cactaceae with various biological targets. mdpi.com

These computational studies have provided key insights, suggesting that the oxidation pattern on the sterol skeleton is a crucial contributor to biological activity. mdpi.com The process typically involves creating 3D models of the ligands, optimizing their geometry using methods like MMFF (Merck Molecular Force Field), and then using software such as Molegro Virtual Docker to simulate the binding of the compound to a target protein. mdpi.com Such in silico bioprospection has pointed to the potential of Cactaceae sterols, including this compound, as leads for developing drugs for neurodegenerative diseases and other conditions. mdpi.comresearchgate.net

Table 1: Summary of In Silico Bioprospection Findings for Cactaceae Sterols Including this compound
Computational MethodPotential Molecular TargetPredicted Biological ActivitySupporting Evidence/RationaleReference
Docking-Based Virtual Screening (DBVS)AcetylcholinesteraseNeuroprotectivePotential for inhibition of the enzyme, relevant to Alzheimer's disease. mdpi.com
Docking-Based Virtual Screening (DBVS)Liver X Receptors (LXR-α, LXR-β)Neuroprotective, Metabolic RegulationPotential agonistic activity, relevant to neurodegenerative and metabolic diseases. mdpi.com
Molecular DockingCyclooxygenase (COX-1, COX-2)Anti-inflammatorySterol skeleton with specific hydroxyl groups fits binding requirements. mdpi.comresearchgate.net

Development of Novel Analogs through Semisynthesis and Chemoenzymatic Approaches

The development of novel analogs of this compound represents a promising strategy to enhance its natural bioactivities or to create derivatives with improved pharmacological properties. However, research in this area is nascent; one investigation to find similar 14α-methylcholesterols in Pachycereus greggii was not successful. mdpi.com Future progress will likely rely on synthetic chemistry.

Chemoenzymatic and semisynthetic methods offer a powerful toolkit for modifying complex natural products like steroids. rsc.orgbeilstein-journals.org These approaches combine the precision of enzymatic reactions with the versatility of chemical synthesis to achieve transformations that are difficult to perform using either method alone. beilstein-journals.orgnih.gov For instance, a modular chemoenzymatic strategy has been successfully developed for the C14-functionalization of other steroids, demonstrating the potential for creating diverse analogs from a common precursor. biorxiv.org Applying similar methodologies to this compound could enable the targeted modification of its hydroxyl groups or aliphatic side chain. Such modifications could be used to conduct structure-activity relationship (SAR) studies, aiming to produce analogs with greater potency, higher selectivity for a specific molecular target, or improved stability and bioavailability.

Exploration of Agricultural and Pest Management Applications

One of the most compelling translational applications for this compound is in the field of agriculture as a biopesticide. Research has demonstrated that this compound possesses significant insecticidal and insect growth regulatory (IGR) properties. mdpi.comresearchgate.netresearchgate.net

Q & A

Q. What are the primary biological activities of Macdougallin identified in preclinical studies?

this compound, isolated from Myrtillocactus geometrizans, exhibits anti-inflammatory activity in mouse ear edema (TPA-induced) and rat paw edema (carrageenan-induced) models. It demonstrated dose-dependent inhibition of inflammation, with ED50 values comparable to indomethacin in the TPA model . Additionally, this compound showed cytotoxicity against human cancer cell lines (e.g., MCF-7, PC-3), though its IC50 values were an order of magnitude higher than doxorubicin .

Q. What experimental models are commonly used to assess this compound's anti-inflammatory effects?

Two primary models are used:

  • TPA-induced mouse ear edema : Compounds are applied topically after TPA administration, with edema measured via ear weight differentials after 4 hours. Statistical analysis (ANOVA with Dunnett’s test) compares treated groups to controls .
  • Carrageenan-induced rat paw edema : Subplantar injection induces acute inflammation, measured volumetrically over 3 phases (histamine/5-HT, kinin-mediated, prostaglandin phases). This compound reduced edema in later phases, suggesting pathway-specific activity .

Q. What statistical methods are recommended for analyzing this compound's dose-response relationships?

Studies use ANOVA followed by Dunnett’s test to compare treatment groups against controls. Dose-response curves are plotted as activity vs. log[μM], with ED50/IC50 values calculated via interpolation . Percentage edema inhibition (EI%) is derived using the formula: EI%=(EdemacontrolEdematreated)Edemacontrol×100EI\% = \frac{(Edema_{\text{control}} - Edema_{\text{treated}})}{Edema_{\text{control}}} \times 100

Advanced Research Questions

Q. How do the anti-inflammatory mechanisms of this compound differ across experimental models?

In TPA-induced edema (primarily prostaglandin-mediated), this compound inhibited inflammation similarly to indomethacin, suggesting COX pathway interference. In carrageenan-induced edema, it reduced later-phase inflammation (kinin/prostaglandin-mediated) but not the initial histamine/5-HT phase, indicating selective modulation of bradykinin or prostaglandin synthesis . Contrast this with peniocerol, which showed broader phase activity .

Q. What methodological challenges arise when comparing this compound's cytotoxicity data across cancer cell lines?

Variability in IC50 values (e.g., 18.2 μM in MCF-7 vs. 28.4 μM in PC-3) may stem from differences in cell line sensitivity, assay protocols, or compound solubility. Standardization of cell culture conditions, exposure time (e.g., 48–72 hours), and control compounds (e.g., doxorubicin) is critical for cross-study comparability.

Q. Why does this compound show activity in TPA-induced edema but limited efficacy in carrageenan-induced edema?

TPA models predominantly involve cyclooxygenase (COX)-driven pathways, while carrageenan models include multiple mediators (histamine, bradykinin, prostaglandins). This compound’s inactivity in early-phase carrageenan edema suggests it targets downstream mediators (e.g., prostaglandins) rather than histamine/5-HT receptors .

Q. How can researchers optimize the isolation of this compound for reproducible pharmacological studies?

  • Extraction : Follow chromatographic methods (e.g., column chromatography with silica gel) as described in prior studies .
  • Purity validation : Use NMR and HPLC (>95% purity) to confirm structural integrity .
  • Stability testing : Assess compound degradation under varying storage conditions (temperature, light exposure) to ensure batch consistency.

Q. What are the implications of this compound's insecticidal properties for eco-friendly pesticide development?

this compound exhibits toxicity against Spodoptera frugiperda (LD95 = 285 ppm) and synergizes with peniocerol to inhibit pupation and adult emergence at 20 ppm . Future studies should explore formulation strategies (e.g., nanoencapsulation) to enhance field stability and target specificity.

Data Contradiction Analysis

Q. How should researchers reconcile this compound's potent anti-inflammatory activity with its weaker cytotoxicity compared to doxorubicin?

While this compound’s IC50 values (e.g., 18.2–28.4 μM) are higher than doxorubicin (0.02–0.05 μM) , its selectivity index (anti-inflammatory vs. cytotoxic effects) may favor therapeutic applications where minimizing cytotoxicity is critical. Dose-ranging studies in in vivo cancer models are needed to clarify its therapeutic window.

Q. What factors could explain discrepancies in this compound's efficacy between mouse and rat edema models?

Species-specific differences in inflammatory mediator expression (e.g., COX isoforms) or metabolic clearance rates may contribute. Pharmacokinetic studies measuring plasma half-life and tissue distribution are recommended to address interspecies variability .

Methodological Recommendations

  • Experimental Design : Use ≥6 animals per group to ensure statistical power in edema models .
  • Data Reporting : Include mean ± standard mean error (SME) and exact p-values for transparency .
  • Negative Controls : Always include vehicle-only groups to account for solvent effects in topical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Macdougallin
Reactant of Route 2
Macdougallin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.